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Compound of Interest

Compound Name: (2R)-1,1,1-trifluoropropan-2-ol

Cat. No.: B168408

Technical Guide: (2R)-1,1,1-Trifluoropropan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2R)-1,1,1-trifluoropropan-2-ol, a chiral
fluorinated alcohol of significant interest in the pharmaceutical and agrochemical industries.
This document covers its chemical identity, physicochemical properties, synthesis
methodologies, and applications, with a focus on data and protocols relevant to research and
development.

Chemical Identity and Molecular Structure

(2R)-1,1,1-trifluoropropan-2-ol is the (R)-enantiomer of 1,1,1-trifluoro-2-propanol. The
presence of a trifluoromethyl group adjacent to a stereocenter makes it a valuable chiral
building block in the synthesis of complex molecules.

IUPAC Name: (2R)-1,1,1-trifluoropropan-2-ol

CAS Number: 17628-73-8

Molecular Formula: C3sHsF30O

Molecular Weight: 114.07 g/mol

Canonical SMILES: C--INVALID-LINK--C(F)(F)F
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e InChl Key: GILIYIJDBJZWGBG-UWTATZPHSA-N

Physicochemical and Spectroscopic Data

The following table summarizes key quantitative data for 1,1,1-trifluoro-2-propanol. It is
important to note that some physical properties are reported for the racemic mixture (CAS 374-
01-6), as is common.

Property Value Reference CAS
Molecular Weight 114.07 g/mol 17628-73-8
Appearance Colorless liquid Racemate
Boiling Point 81-82 °C 374-01-6

Density 1.259 g/mL at 25 °C 374-01-6
Refractive Index (n20/D) 1.316 374-01-6

Optical Activity [0]22/D +8.3° (¢ = 1% in chloroform) 17628-73-8

Consistent with the structure of
1H NMR Spectrum ] Racemate
1,1,1-trifluoropropan-2-ol.[1][2]

Synthesis of (2R)-1,1,1-trifluoropropan-2-ol

The primary route to enantiomerically enriched (2R)-1,1,1-trifluoropropan-2-ol is the
asymmetric reduction of the prochiral ketone, 1,1,1-trifluoroacetone. This can be achieved
through both chemical and biocatalytic methods.

Asymmetric Chemical Reduction

Enantioselective reduction can be performed using a stoichiometric chiral reducing agent or,
more efficiently, a catalytic amount of a chiral catalyst with a stoichiometric achiral reducing
agent like borane or catecholborane. The Corey-Bakshi-Shibata (CBS) reduction is a well-
established method for this transformation.

This protocol is a representative example of an asymmetric reduction of 1,1,1-trifluoroacetone
to produce the (R)-enantiomer. The specific choice of the chiral catalyst (e.g., the appropriate
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enantiomer of the oxazaborolidine catalyst) is crucial for the stereochemical outcome.

Reactor Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is assembled.

Catalyst Preparation (In Situ): The chiral catalyst, for instance, an (R)-oxazaborolidine
catalyst, is either added directly or generated in situ in an anhydrous solvent such as
tetrahydrofuran (THF) under a nitrogen atmosphere.

Reagent Addition: A solution of borane-dimethyl sulfide complex (BMS) in THF is added to
the flask, and the mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C).

Substrate Addition: 1,1,1-Trifluoroacetone, dissolved in anhydrous THF, is added dropwise
from the dropping funnel to the reaction mixture, maintaining the temperature.

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography
(TLC) or gas chromatography (GC).

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of
methanol, followed by an aqueous solution of ammonium chloride.

Extraction and Purification: The product is extracted with an organic solvent (e.g., diethyl
ether or ethyl acetate). The combined organic layers are washed with brine, dried over
anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude
product is then purified by distillation to yield (2R)-1,1,1-trifluoropropan-2-ol.

Biocatalytic Reduction

Microorganisms or isolated enzymes, such as alcohol dehydrogenases (ADHS), can be

employed for the highly enantioselective reduction of 1,1,1-trifluoroacetone.[3] By selecting an

appropriate enzyme that exhibits (R)-selectivity, high yields and enantiomeric excesses of the

desired product can be achieved.

Applications in Drug Development

Chiral fluorinated alcohols like (2R)-1,1,1-trifluoropropan-2-ol are valuable intermediates in

the synthesis of pharmaceuticals.[4][5][6] The incorporation of the trifluoromethyl group can
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significantly enhance the metabolic stability, lipophilicity, and binding affinity of a drug molecule.
[4] The defined stereochemistry at the alcohol center is often crucial for biological activity.

Visualizations
Molecular Structure

Caption: 2D representation of (2R)-1,1,1-trifluoropropan-2-ol.

Asymmetric Synthesis Workflow
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Caption: General workflow for the asymmetric synthesis of (2R)-1,1,1-trifluoropropan-2-ol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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